molecular formula C18H15N3O5 B4329584 9A-ETHOXY-7-METHYL-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE

9A-ETHOXY-7-METHYL-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE

Cat. No.: B4329584
M. Wt: 353.3 g/mol
InChI Key: CDQFNTROYLTGGV-UHFFFAOYSA-N
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Description

9A-ETHOXY-7-METHYL-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE: is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes an indole core fused with an oxadiazole ring, and functional groups such as an ethoxy group, a methyl group, and a nitrophenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 9A-ETHOXY-7-METHYL-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the indole derivative with a nitrile oxide, which is generated in situ from a nitro compound and a base.

    Functional Group Modifications: The ethoxy group can be introduced through an etherification reaction, while the methyl group can be added via alkylation. The nitrophenyl group can be introduced through a nitration reaction.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

9A-ETHOXY-7-METHYL-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia).

Scientific Research Applications

9A-ETHOXY-7-METHYL-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9A-ETHOXY-7-METHYL-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes or enzymes, leading to cell death.

Comparison with Similar Compounds

9A-ETHOXY-7-METHYL-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE can be compared with other similar compounds, such as:

    7-methyl-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one: This compound lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one: This compound lacks the methyl group, which may influence its chemical properties and interactions with molecular targets.

    9a-ethoxy-7-methyl-3-phenyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one: This compound lacks the nitro group, which may alter its reactivity and potential biological activities.

Properties

IUPAC Name

3a-ethoxy-6-methyl-1-(3-nitrophenyl)-[1,2,4]oxadiazolo[4,5-a]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-3-25-18-16(22)14-9-11(2)7-8-15(14)20(18)17(19-26-18)12-5-4-6-13(10-12)21(23)24/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQFNTROYLTGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC12C(=O)C3=C(N1C(=NO2)C4=CC(=CC=C4)[N+](=O)[O-])C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9A-ETHOXY-7-METHYL-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 2
9A-ETHOXY-7-METHYL-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 3
9A-ETHOXY-7-METHYL-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 4
9A-ETHOXY-7-METHYL-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 5
9A-ETHOXY-7-METHYL-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 6
9A-ETHOXY-7-METHYL-3-(3-NITROPHENYL)-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE

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